molecular formula C16H10ClNO B8568513 3-(2-Benzoyl-4-chlorophenyl)prop-2-enenitrile CAS No. 81992-93-0

3-(2-Benzoyl-4-chlorophenyl)prop-2-enenitrile

Cat. No. B8568513
CAS RN: 81992-93-0
M. Wt: 267.71 g/mol
InChI Key: SMWPBMJVUOELBM-UHFFFAOYSA-N
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Patent
US04436662

Procedure details

A mixture of 28.8 g (0.14 mol) of 3-[2-benzyl-4-chlorophenyl]-2-propenenitrile, 50 g (0.5 mol) of chromium trioxide, 100 ml of methylene chloride, and 300 ml of acetic acid was stirred at room temperature overnight. The excess chromium trioxide was discharged by the slow addition of 30 ml of ethanol. The mixture was diluted with 800 ml of water and extracted with 500 ml of ether. The ether solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride. The ether solution was dried over anhydrous sodium sulfate and concentrated at reduced pressure to give a yellow oil which was used without further purification.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
catalyst
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[CH:15]=[CH:16][C:17]#[N:18])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.C(O)(=[O:24])C.C(O)C>O.[O-2].[O-2].[O-2].[Cr+6]>[C:1]([C:8]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:9]=1[CH:15]=[CH:16][C:17]#[N:18])(=[O:24])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:5.6.7.8|

Inputs

Step One
Name
Quantity
28.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(C=CC(=C1)Cl)C=CC#N
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ether
WASH
Type
WASH
Details
The ether solution was washed with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=CC(=C1)Cl)C=CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.